molecular formula C4H5BrF2 B15316852 2-Bromo-1,1-difluorocyclobutane CAS No. 2260932-94-1

2-Bromo-1,1-difluorocyclobutane

Cat. No.: B15316852
CAS No.: 2260932-94-1
M. Wt: 170.98 g/mol
InChI Key: LIWXXRDMMIEADB-UHFFFAOYSA-N
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Description

2-Bromo-1,1-difluorocyclobutane is a halogenated cyclobutane derivative featuring a bromine atom at the 2-position and two fluorine atoms at the 1-position of the cyclobutane ring.

Properties

CAS No.

2260932-94-1

Molecular Formula

C4H5BrF2

Molecular Weight

170.98 g/mol

IUPAC Name

2-bromo-1,1-difluorocyclobutane

InChI

InChI=1S/C4H5BrF2/c5-3-1-2-4(3,6)7/h3H,1-2H2

InChI Key

LIWXXRDMMIEADB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the addition of bromine (Br2) to 1,1-difluorocyclobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 2-Bromo-1,1-difluorocyclobutane may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluorocyclobutene.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form new substituted cyclobutane derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, alkoxide, and amine groups are common nucleophiles used in substitution reactions.

    Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in elimination reactions.

    Electrophiles: Hydrogen halides (HX) are used in addition reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1-difluorocyclobutane, 2-alkoxy-1,1-difluorocyclobutane, or 2-amino-1,1-difluorocyclobutane can be formed.

    Elimination Products: Difluorocyclobutene is a major product of elimination reactions.

    Addition Products: New substituted cyclobutane derivatives are formed in addition reactions.

Scientific Research Applications

2-Bromo-1,1-difluorocyclobutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Bromo-1,1-difluorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form difluorocyclobutene via an E2 mechanism. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron distribution and steric effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Fluorocompounds

Compound Name CAS Number Molecular Formula Molecular Weight Structure Type Key Features Applications/Notes
2-Bromo-1,1-difluorocyclobutane Not provided C₄H₅BrF₂ ~182.99* Cyclobutane Bromine at 2-position; two fluorines at 1-position; strained ring system Synthetic intermediate for strained systems
3-Bromo-1,1-difluorocyclobutane 1310729-91-9 C₄H₅BrF₂ 182.99 Cyclobutane Bromine at 3-position; isomer of the target compound Organic synthesis (BLD Pharm Ltd.)
1-Bromo-1,1,2,2-tetrafluorobutane 127117-30-0 C₄H₅BrF₄ 222.98 Straight-chain alkane Four fluorines; bromine at terminal carbon Potential solvent or fluorinated intermediate
1-Bromo-1,1-difluoro-4-phenylbutan-2-one 862457-93-0 C₁₀H₉BrF₂O 263.08 Ketone derivative Phenyl group; ketone functionality; liquid at room temperature Pharmaceutical intermediates
2-Bromo-1,1,1-trifluoropropane 421-46-5 C₃H₄BrF₃ 195.97 Straight-chain alkane Trifluoromethyl group; bromine at secondary carbon Industrial fluorination processes
(2-Bromo-1,1-difluoroethyl)benzene 108661-89-8 C₈H₇BrF₂ 221.04 Aromatic derivative Benzene ring; bromine and fluorines on ethyl chain Specialty chemicals (irritant hazard)

*Estimated based on analog 3-Bromo-1,1-difluorocyclobutane .

Key Findings:

Structural Impact on Reactivity: Cyclobutane derivatives (e.g., 2-Bromo-1,1-difluorocyclobutane and its isomer) exhibit higher reactivity due to ring strain compared to straight-chain analogs like 1-Bromo-1,1,2,2-tetrafluorobutane . The position of bromine in cyclobutane isomers (2 vs.

Solubility and Pharmacological Relevance :

  • Fluorinated compounds with lower molar solubility thresholds (e.g., <0.46 mmol/l) may exhibit bioactivity cut-offs, as seen in halogenated benzenes (). While direct solubility data for the target compound is unavailable, its cyclobutane backbone likely reduces water solubility compared to linear analogs, limiting membrane permeability in biological systems .

Functional Group Influence :

  • Ketone-containing derivatives (e.g., 1-bromo-1,1-difluoro-4-phenylbutan-2-one) enable diverse reactivity in carbonyl chemistry, contrasting with the inert cyclobutane ring .
  • Aromatic derivatives like (2-Bromo-1,1-difluoroethyl)benzene prioritize electrophilic substitution at the benzene ring, diverging from aliphatic reactivity .

Safety and Handling :

  • Bromo-fluoro compounds often exhibit irritant properties (e.g., (2-Bromo-1,1-difluoroethyl)benzene), necessitating precautions during handling .

Q & A

Q. Basic Research Focus

  • Fluorine’s Electron-Withdrawing Effect : The 1,1-difluoro groups increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 displacement of bromine). This also stabilizes carbocation intermediates in elimination reactions .
  • Bromine as a Leaving Group : The C-Br bond’s polarizability facilitates substitution reactions (e.g., Suzuki coupling or Grignard additions). Fluorine’s inductive effect may accelerate bromine departure by destabilizing the transition state .

Advanced Research Focus
Competing reaction pathways (e.g., elimination vs. substitution) can be analyzed via kinetic isotope effects (KIEs) or Hammett studies. Fluorine’s steric and electronic contributions to ring strain can be quantified using X-ray crystallography and NMR coupling constants (e.g., 1JCF^1J_{CF}) .

What analytical techniques are critical for characterizing 2-Bromo-1,1-difluorocyclobutane and resolving structural ambiguities?

Q. Basic Research Focus

  • 19F NMR Spectroscopy : Directly identifies fluorine environments and coupling patterns (e.g., 2JFF^2J_{FF} for vicinal fluorines). Chemical shifts (~ -100 to -200 ppm) confirm substitution patterns .
  • GC-MS/HPLC : Determines purity and detects byproducts (e.g., dehalogenated or ring-opened species). Retention indices correlate with computational predictions .

Q. Advanced Research Focus

  • X-Ray Crystallography : Resolves bond angles and torsional strain in the cyclobutane ring. Comparative studies with analogs (e.g., 3-Bromo-1,1-difluorocyclobutane) reveal substituent effects on ring geometry .
  • Dynamic NMR : Detects ring puckering or conformational flexibility via variable-temperature experiments. Activation energies for ring inversion can be calculated .

How can contradictions in reported reactivity data for halogenated cyclobutanes be resolved?

Advanced Research Focus
Discrepancies in reaction outcomes (e.g., unexpected elimination products) may arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution, while nonpolar solvents promote elimination. Solvent-free conditions under microwave irradiation can bypass these effects .
  • Catalytic Interference : Trace metals (e.g., Pd from prior couplings) may catalyze side reactions. Chelating agents (e.g., EDTA) or rigorous purification (e.g., column chromatography) mitigate this .
  • Ring Strain vs. Electronic Effects : Computational studies (e.g., NBO analysis) quantify the interplay between strain and substituent electronic contributions, guiding reaction design .

What are the potential applications of 2-Bromo-1,1-difluorocyclobutane in medicinal chemistry?

Q. Basic Research Focus

  • Bioisosterism : The cyclobutane ring serves as a conformationally restricted scaffold for drug candidates. Fluorine enhances metabolic stability and bioavailability, while bromine enables further derivatization (e.g., cross-coupling to aryl groups) .
  • Probe Molecules : Bromine’s heavy atom properties facilitate crystallographic studies of protein-ligand interactions. Fluorine’s NMR-active nucleus aids in binding assays .

Q. Advanced Research Focus

  • Targeted Drug Delivery : Functionalization with click chemistry handles (e.g., azides) enables site-specific conjugation to antibodies or nanoparticles. In vivo stability studies (e.g., 18^{18}F PET imaging) assess pharmacokinetic profiles .

What safety protocols are recommended for handling 2-Bromo-1,1-difluorocyclobutane?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated/fluorinated byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste Disposal : Halogenated waste should be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Q. Advanced Research Focus

  • Toxicity Screening : Ames tests or zebrafish embryo assays evaluate genotoxicity and developmental effects.
  • Spill Management : Absorbent materials (e.g., vermiculite) containing bromine scavengers (e.g., Na₂S₂O₃) should be readily available .

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